恩曲他滨

描述

Synthesis Analysis

An improved method was developed to prepare cis (-)nucleosides, such as lamivudine and emtricitabine. A solvent and catalyst-free reaction was developed, with reduced reaction times to afford high yields of the key 5-hydroxy oxathiolane intermediate .Molecular Structure Analysis

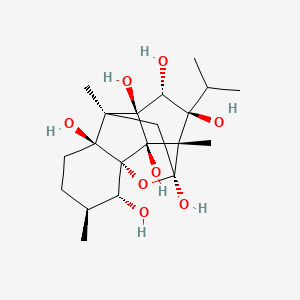

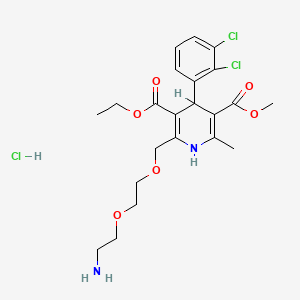

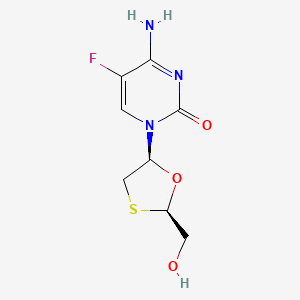

Emtricitabine is a cytosine analog that works as a nucleoside reverse transcriptase inhibitor (NRTI). The chemical structure is 5-Fluoro-1-[2R,5S)-2-(hydroxymethyl)-[1,3]oxathiolane-5-yl]cytosine (FTC). It has a similar chemical structure to lamivudine .Chemical Reactions Analysis

Emtricitabine, along with the other drugs in the nucleoside reverse transcriptase inhibitor (NRTI) category, interacts with mitochondrial DNA polymerase, causing myopathy and neuropathy . A palmitoylated prodrug of emtricitabine (FTC) was synthesized to extend the drug’s half-life, antiretroviral activities, and biodistribution .Physical And Chemical Properties Analysis

Emtricitabine is an organofluorine compound that is 5-fluorocytosine substituted at the 1 position by a 2- (hydroxymethyl)-1,3-oxathiolan-5-yl group (2R,5S configuration). It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. Its molecular formula is C8H10FN3O3S and its molecular weight is 247.25 g/mol .科学研究应用

HIV 治疗

恩曲他滨是一种核苷类逆转录酶抑制剂 (NRTI),广泛用于成人 HIV 感染的治疗 . 它通过抑制 HIV 逆转录酶起作用,逆转录酶是病毒复制自身所需的酶 .

HIV 预防

除了治疗作用外,恩曲他滨还与替诺福韦艾拉酚胺联合用于预防高危青少年和成人的 HIV-1 感染 . 这通常被称为暴露前预防 (PrEP)。

长期 HIV 预防

发表在《柳叶刀》杂志上的一项研究报告了恩曲他滨和替诺福韦艾拉酚胺与恩曲他滨和替诺福韦地昔洛韦富马酸盐在 HIV-1 暴露前预防中的长期安全性与有效性 . 该研究表明,在第 48 周,其在预防 HIV 方面具有非劣效性,并改善了骨矿物质密度和肾脏安全性生物标志物 .

长效制剂的开发

目前正在研究恩曲他滨的长效注射 (LAI) 制剂的开发 . 据报道,对恩曲他滨的半固体前药纳米颗粒 (SSPN) LAI 制剂进行了临床前评估,通过肌肉注射,在 Wistar 大鼠、新西兰白兔和 Balb/C 小鼠中评估了其 28 天的药代动力学 .

抗病毒活性

同一研究还表明,用恩曲他滨的 SSPN 制剂治疗的小鼠显示病毒载量无法检测到,并且在感染后 28 天,血浆、脾脏、肺和肝脏中的 HIV RNA 仍然无法检测到 . 这表明前药/SSPN 方法可以在多个临床前物种中提供显著延长的药代动力学半衰期 .

未来应用

鉴于临床前模型中的结果令人鼓舞,人类可能比临床前模型实现更长的暴露时间 . 这为恩曲他滨在治疗和预防 HIV 以及可能的其他病毒感染方面的未来应用开辟了可能性。

作用机制

Target of Action

Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), primarily targets the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for transcribing the viral RNA into DNA .

Mode of Action

Emtricitabine works by inhibiting the HIV-1 reverse transcriptase enzyme . It is a cytidine analogue that, once phosphorylated to emtricitabine 5’-triphosphate, competes with the natural substrate deoxycytidine 5’-triphosphate for incorporation into the developing viral DNA strand . As the enzyme incorporates emtricitabine into the forming DNA strands, new nucleotides are unable to be incorporated, leading to the termination of the viral DNA chain .

Biochemical Pathways

Emtricitabine interferes with the HIV-1 reverse transcriptase enzyme, which is a key player in the viral replication process . By inhibiting this enzyme, emtricitabine prevents the transcription of HIV RNA to DNA, thereby disrupting the viral replication cycle and reducing the number of viruses in the body .

Pharmacokinetics

Emtricitabine exhibits high bioavailability (93%) and is metabolized through hepatic oxidation and glucuronidation . It has a half-life of approximately 10 hours . The compound is eliminated primarily through renal excretion (86%) and to a lesser extent through fecal excretion (14%) . The renal clearance of emtricitabine is greater than the estimated creatinine clearance, suggesting elimination by both glomerular filtration and active tubular secretion .

Result of Action

The primary result of emtricitabine’s action is the reduction of HIV-1 viral load in the body . By inhibiting the reverse transcriptase enzyme and terminating the viral DNA chain, emtricitabine prevents the replication of the HIV-1 virus, thereby reducing the number of viruses in the body .

Action Environment

The efficacy and stability of emtricitabine can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can enhance the drug’s effectiveness when used in combination therapy . Additionally, patient-specific factors such as renal function can impact the drug’s pharmacokinetics . For example, patients with impaired renal function may have altered drug clearance, potentially requiring dose adjustments .

安全和危害

Emtricitabine may cause a serious condition called lactic acidosis. Early symptoms of lactic acidosis may get worse over time and this condition can be fatal. Emtricitabine may increase your risk of certain infections or autoimmune disorders by changing the way your immune system works. Symptoms may occur weeks or months after you start treatment with emtricitabine . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

生化分析

Biochemical Properties

Emtricitabine is a cytidine analogue . It interacts with the enzyme HIV reverse transcriptase, preventing the transcription of HIV RNA to DNA . This interaction is crucial in its role in biochemical reactions related to HIV infection.

Cellular Effects

Emtricitabine has significant effects on various types of cells, particularly those infected with HIV. It inhibits HIV reverse transcriptase, thereby preventing the transcription of HIV RNA to DNA within the cell . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Emtricitabine exerts its effects at the molecular level primarily through its inhibition of HIV reverse transcriptase . This prevents the transcription of HIV RNA to DNA, thereby inhibiting the replication of the virus within the cell .

Temporal Effects in Laboratory Settings

The effects of Emtricitabine over time in laboratory settings are largely related to its continued inhibition of HIV reverse transcriptase

Metabolic Pathways

Emtricitabine is metabolized through hepatic oxidation and glucuronidation . The cytochrome P450 system is not involved in its metabolism . A small portion of Emtricitabine is eliminated as sulfide and glucuronide metabolites .

Transport and Distribution

Emtricitabine is administered orally and has a bioavailability of 93%

Subcellular Localization

The subcellular localization of Emtricitabine is not explicitly stated in the available literature. Given its mechanism of action, it can be inferred that it interacts with HIV reverse transcriptase, an enzyme that is typically found in the cytoplasm of the cell .

属性

IUPAC Name |

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSPYNMVSIKCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861371 | |

| Record name | 4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143491-54-7 | |

| Record name | Racivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does emtricitabine inhibit the replication of Human Immunodeficiency Virus type 1?

A1: Emtricitabine, a synthetic nucleoside analog of cytidine, requires intracellular phosphorylation to its active triphosphate form, emtricitabine 5'-triphosphate. This active metabolite acts as a competitive inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT) enzyme. It competes with the natural substrate deoxycytidine 5'-triphosphate for binding to the active site of the enzyme. Additionally, emtricitabine 5'-triphosphate gets incorporated into the nascent viral DNA, causing chain termination and halting further DNA synthesis. []

Q2: What is the significance of the M184V/I mutation in the context of emtricitabine resistance?

A2: The M184V/I mutation in the HIV-1 reverse transcriptase gene is the primary resistance mechanism against emtricitabine and lamivudine. [, ] This mutation confers high-level resistance to these drugs by altering the enzyme's binding site, hindering the incorporation of emtricitabine 5'-triphosphate into the viral DNA. [, ]

Q3: What is the chemical name and molecular formula of emtricitabine?

A3: Emtricitabine is chemically known as 5-fluoro-1-[(2R, 5S)-2-(hydroxymethyl)-1, 3-oxathiolan-5yl]cytosine. Its molecular formula is C8H10FN3O3S. []

Q4: Can you provide information regarding the spectroscopic characterization of emtricitabine?

A4: Emtricitabine exhibits maximum ultraviolet absorbance (λmax) at 260 nm when dissolved in methanol. [] Specific spectroscopic data, like infrared (IR) or nuclear magnetic resonance (NMR) spectra, are not provided in the reviewed research.

Q5: What is the role of the fluorine atom in the structure of emtricitabine for its activity?

A5: While the reviewed research doesn't directly address the specific role of the fluorine atom in emtricitabine, it's known that the fluorine substitution at the 5-position of the cytosine ring generally enhances the potency and metabolic stability of nucleoside analogs. This modification likely influences the binding affinity to the HIV-1 reverse transcriptase and reduces its susceptibility to degradation by cellular enzymes.

Q6: What are the common formulations of emtricitabine used in pharmaceutical dosage forms?

A7: Emtricitabine is commonly formulated as tablets, either as a single agent or in combination with other antiretroviral drugs. It is frequently combined with tenofovir disoproxil fumarate for the treatment of HIV-1 infection. [, , , , , , , ] Single-tablet regimens containing emtricitabine, tenofovir disoproxil fumarate, and a third antiretroviral drug, such as efavirenz, rilpivirine, or elvitegravir/cobicistat, are also widely available. [, , , , ]

Q7: How does emtricitabine's long intracellular half-life contribute to its efficacy?

A8: The intracellular half-life of emtricitabine triphosphate, the active form of the drug, is significantly longer than its plasma half-life. [] This prolonged intracellular persistence allows for effective inhibition of HIV-1 reverse transcriptase within infected cells, even with once-daily dosing. [, ]

Q8: How are emtricitabine concentrations measured in biological samples?

A10: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method to quantify emtricitabine in various biological matrices, including plasma, breast milk, and dried blood spots. [, ]

Q9: What are the in vitro findings regarding the synergistic activity of emtricitabine with tenofovir disoproxil fumarate?

A11: In vitro studies have demonstrated a strong synergistic effect between emtricitabine and tenofovir disoproxil fumarate against HIV-1. [] This synergism is believed to contribute to the enhanced efficacy of the combination therapy compared to either drug alone.

Q10: Is emtricitabine effective against HIV-1 strains resistant to lamivudine?

A12: Emtricitabine and lamivudine share a similar resistance profile, particularly related to the M184V/I mutation. HIV-1 strains carrying this mutation are highly resistant to both drugs. [, ] Therefore, emtricitabine is generally not effective against HIV-1 strains already resistant to lamivudine.

Q11: What analytical methods are employed for the simultaneous estimation of emtricitabine and other antiretroviral drugs in pharmaceutical formulations?

A15: Several analytical methods have been developed for the simultaneous estimation of emtricitabine and other antiretroviral drugs in pharmaceutical dosage forms. High-performance liquid chromatography (HPLC) is the most widely used technique, often coupled with ultraviolet (UV) or diode-array detection (DAD). [, , , , , , , , , , ]

Q12: How are spectrophotometric methods used for emtricitabine analysis?

A16: Spectrophotometric methods can be employed for the determination of emtricitabine in bulk and pharmaceutical formulations. These methods typically involve the reaction of emtricitabine with a chromogenic reagent, such as p-Dimethylaminobenzaldehyde (PDAB) or 4-Hydroxy-3-methoxy benzaldehyde (HMBA) in the presence of dilute sulphuric acid, to form colored products measurable at specific wavelengths. []

Q13: What were the key milestones in the development of emtricitabine as an anti-HIV drug?

A17: The development of emtricitabine spanned two decades, beginning with its synthesis and initial anti-HIV activity evaluation in the early 1990s. [] Key milestones include:

- 1990: Diastereoselective synthesis of racemic emtricitabine and demonstration of potent anti-HIV activity. []

- 1996: Triangle Pharmaceuticals licenses emtricitabine and initiates clinical trials. []

- 1998: Emtricitabine receives "Fast Track" status from the FDA for its potential for once-daily dosing. []

- 2003: Gilead Sciences acquires Triangle Pharmaceuticals and completes the development of emtricitabine (emtricitabine), which is approved for once-a-day oral administration. []

- 2004: Truvada, a fixed-dose combination of emtricitabine and tenofovir disoproxil fumarate, receives FDA approval. []

- 2006: Atripla, a fixed-dose combination of emtricitabine, tenofovir disoproxil fumarate, and efavirenz, receives FDA approval, marking a significant advance in HIV treatment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)

![N~2~-Acetyl-N-{(1r)-1-[(S)-[(2s)-3-{[(2s)-1-Amino-1-Oxopropan-2-Yl]amino}-2-Methyl-3-Oxopropyl](Hydroxy)phosphoryl]-2-Phenylethyl}-L-Alpha-Asparagine](/img/structure/B1680349.png)

![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)